![molecular formula C13H13LiN2O3 B2397855 Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-30-6](/img/structure/B2397855.png)

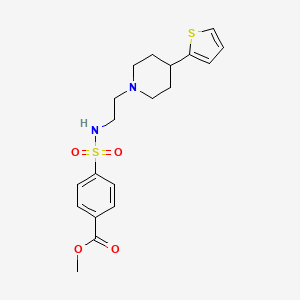

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate, also known as LiTBI, is a lithium salt compound that has gained attention in recent years due to its potential as an alternative to traditional lithium salts in lithium-ion batteries. LiTBI is a promising candidate for use in high-performance batteries due to its high thermal stability, low viscosity, and low reactivity with other battery components. In addition to its potential use in batteries, LiTBI has also been studied for its potential application in scientific research.

Aplicaciones Científicas De Investigación

Magnetic and Structural Properties

- The study of the magnetic properties and crystal structures of similar lithium salt complexes, like in the work by Inoue and Iwamura (1993), reveals insights into the dimer structures and magnetic susceptibility of these compounds, contributing to the understanding of their potential applications in magnetic materials and crystallography (Inoue & Iwamura, 1993).

Synthon Applications in Heterocyclic Chemistry

- Research by Strässler et al. (1997) highlights the use of related compounds as synthons for heterocyclic α-amino acids, which are critical in the synthesis of peptides and tripeptides. This indicates the potential application of lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate in peptide synthesis and medicinal chemistry (Strässler, Linden, & Heimgartner, 1997).

Catalysis in Organic Synthesis

- Yadav et al. (2001) discuss the use of lithium salts in catalyzing cyclization reactions to form pyrano- and furanobenzopyran derivatives. This suggests the potential role of this compound in similar catalytic processes in organic synthesis (Yadav et al., 2001).

Applications in Organometallic Chemistry

- The synthesis and structural characterization of similar lithium complexes, as researched by Bieller et al. (2004), provide valuable information on the coordination chemistry and potential applications of this compound in organometallic chemistry and catalysis (Bieller et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit ataxia telangiectasia mutated (atm) kinase . ATM Kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage .

Mode of Action

Similar compounds have demonstrated the potential of atm inhibition when combined with dna double-strand break-inducing agents in mouse xenograft models . This suggests that the compound may interact with its target by inhibiting its function, leading to an increased susceptibility to DNA damage.

Biochemical Pathways

The compound likely affects the DNA damage response pathway due to its potential inhibition of ATM Kinase . This pathway is responsible for detecting and repairing different types of DNA damage. Inhibition of this pathway could lead to an accumulation of DNA damage, potentially leading to cell death.

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility . These properties suggest that the compound may have a reasonable bioavailability.

Result of Action

Based on the potential inhibition of atm kinase, it can be inferred that the compound may lead to an accumulation of dna damage in cells, potentially leading to cell death .

Propiedades

IUPAC Name |

lithium;1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.Li/c16-13(17)12-14-10-3-1-2-4-11(10)15(12)9-5-7-18-8-6-9;/h1-4,9H,5-8H2,(H,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFUIRNNTSKXJA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=CC=CC=C3N=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13LiN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)

amine hydrochloride](/img/structure/B2397789.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)